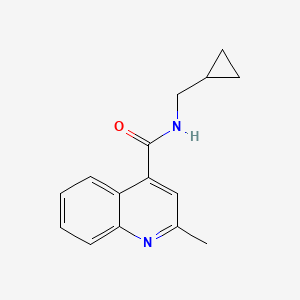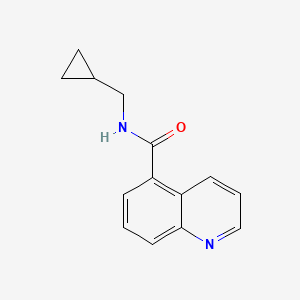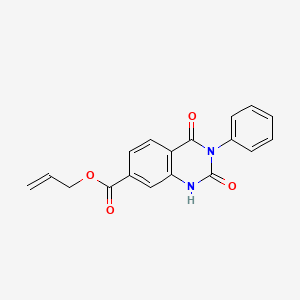
N-(2-Biphenylyl)-4-methoxybenzenesulfonamide
説明
N-(2-Biphenylyl)-4-methoxybenzenesulfonamide, commonly known as BMS-191011, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bristol-Myers Squibb and has since been the subject of numerous scientific studies. In
作用機序
BMS-191011 acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel involved in pain sensation and inflammation. By blocking this receptor, BMS-191011 reduces pain and inflammation in animal models. BMS-191011 has also been shown to have an allosteric effect on the TRPV1 receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BMS-191011 has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce hyperalgesia and allodynia in animal models of neuropathic pain. BMS-191011 has been shown to have a high affinity for the TRPV1 receptor, which is involved in pain sensation and inflammation.
実験室実験の利点と制限
BMS-191011 has several advantages for lab experiments. It has a high affinity for the TRPV1 receptor, which makes it a useful tool for studying the role of this receptor in pain sensation and inflammation. BMS-191011 is also relatively easy to synthesize, which makes it readily available for research purposes. However, BMS-191011 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in animal models. BMS-191011 also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on BMS-191011. One area of interest is its potential use in the treatment of neuropathic pain. BMS-191011 has been shown to reduce hyperalgesia and allodynia in animal models of neuropathic pain, and further studies are needed to determine its effectiveness in humans. Another area of interest is its potential use in the treatment of cancer. BMS-191011 has been shown to have anti-tumor effects in animal models, and further studies are needed to determine its effectiveness in humans. Finally, BMS-191011 may have potential applications in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced neurotoxicity in vitro. Further studies are needed to determine its effectiveness in animal models of Alzheimer's disease.
科学的研究の応用
BMS-191011 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, cancer, and Alzheimer's disease. BMS-191011 has been shown to have a high affinity for the TRPV1 receptor, which is involved in pain sensation and inflammation.
特性
IUPAC Name |
4-methoxy-N-(2-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-23-16-11-13-17(14-12-16)24(21,22)20-19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOJVCQKHFVVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biphenyl-2-yl-4-methoxy-benzenesulfonamide | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
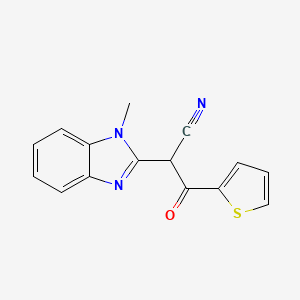
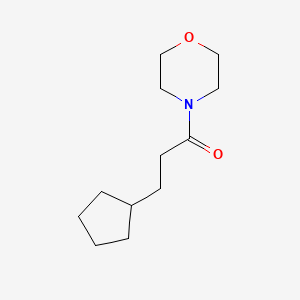
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
